2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol is a key intermediate in the synthesis of (S)-1-(4-((2-(2-Aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropan-1-one (GDC-0980) [, ]. GDC-0980 is a potent and selective dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) []. These enzymes are crucial components of the PI3K pathway, which is often dysregulated in cancer development [].
2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol is a chemical compound that belongs to a class of fused pyrimidines. This compound has gained attention due to its potential applications in medicinal chemistry, particularly as a phosphoinositide 3-kinase inhibitor. It is identified by its unique structural features, which contribute to its biological activity and potential therapeutic uses.
This compound is classified as a thienopyrimidine derivative, which is characterized by the presence of a thieno ring fused with a pyrimidine ring. The presence of a morpholine group further enhances its pharmacological properties, making it an interesting candidate for drug development.
The synthesis of 2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol involves several steps:
The molecular structure of 2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol can be described as follows:
The structure can be represented using standard chemical notation or molecular modeling software to visualize spatial arrangements and interactions within biological systems.
The reactivity of 2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol can be analyzed through its ability to participate in various chemical transformations:
The mechanism of action for 2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol primarily involves inhibition of phosphoinositide 3-kinases (PI3K). By binding to the active site of PI3K, this compound disrupts the phosphorylation of phosphatidylinositol lipids, which are crucial for downstream signaling pathways that regulate cell proliferation and survival.
Studies often report on the stability profile and solubility characteristics relevant for formulation development in drug delivery systems.
Scientific Uses
Thieno[3,2-d]pyrimidines represent a privileged scaffold in anticancer drug discovery due to their structural resemblance to purine nucleobases and versatile binding capabilities with kinase ATP-binding sites. This bicyclic framework enables extensive structural modifications at the C2, C4, C6, and C7 positions, facilitating tailored interactions with diverse biological targets. The electron-rich thiophene ring fused with pyrimidine creates a planar configuration that promotes π-stacking interactions and optimal hydrogen bonding patterns within kinase domains. Thieno[3,2-d]pyrimidine derivatives have demonstrated clinical relevance through compounds like Relugolix (gonadotropin-releasing hormone receptor antagonist) and Pictilisib (phosphatidylinositol 3-kinase inhibitor), validating this chemotype's therapeutic potential in oncology [1] [6].
Thieno[3,2-d]pyrimidines exhibit broad-spectrum kinase inhibitory activity by competitively targeting ATP-binding pockets. Their planar architecture enables deep penetration into the hydrophobic cleft of kinase domains, while substituents at key positions modulate potency and selectivity. For example:
The structural adaptability of this scaffold enables precise optimization of pharmacodynamic properties, making it indispensable for targeting dysregulated kinases in cancer.
Morpholine incorporation into heterocyclic scaffolds represents a strategic evolution in kinase inhibitor design, addressing both binding affinity and pharmacokinetic challenges:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1